2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(3,4-dimethoxyphenethyl)acetamide oxalate
描述
This compound is a benzimidazole-derived acetamide featuring a piperidine scaffold linked to a 3,4-dimethoxyphenethyl group via an acetamide bridge. Its oxalate salt form enhances aqueous solubility, a critical factor for bioavailability in pharmacological applications. The benzimidazole moiety is a pharmacophore commonly associated with interactions with enzymes (e.g., kinases, phospholipases) and receptors (e.g., G protein-coupled receptors) . The 3,4-dimethoxyphenethyl group may contribute to lipophilicity and membrane permeability, while the piperidine ring offers conformational flexibility for target binding. Synthesis typically involves multi-step reactions, including nucleophilic substitutions and amide couplings, validated by spectral data (IR, NMR) and elemental analysis .
属性
IUPAC Name |
2-[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O3.C2H2O4/c1-31-23-8-7-19(15-24(23)32-2)9-12-26-25(30)17-28-13-10-20(11-14-28)16-29-18-27-21-5-3-4-6-22(21)29;3-1(4)2(5)6/h3-8,15,18,20H,9-14,16-17H2,1-2H3,(H,26,30);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEPVNNXFYXAKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN2CCC(CC2)CN3C=NC4=CC=CC=C43)OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
Target of Action
It’s known that benzimidazole derivatives are key components to functional molecules used in a variety of applications, including pharmaceuticals. They are often utilized in the development of novel drugs due to their wide range of biological activities.
Mode of Action
Benzimidazole derivatives are known to interact with their targets in a variety of ways, depending on the specific functional groups present in the molecule.
Biochemical Pathways
Benzimidazole derivatives are known to be involved in a diverse range of biochemical pathways due to their versatile nature.
Pharmacokinetics
The compound’s predicted properties such as boiling point, density, and pka suggest that it may have good bioavailability.
生物活性
The compound 2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(3,4-dimethoxyphenethyl)acetamide oxalate is a complex organic molecule that incorporates a benzimidazole moiety, a piperidine structure, and an acetamide functional group. This combination suggests potential pharmacological activities, particularly in the realm of neurological and cancer-related therapies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 486.52 g/mol. The presence of the benzimidazole group is significant as it is known for its diverse biological activities, including anticancer and antimicrobial properties.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with benzimidazole derivatives, including:
- Anticancer Activity : Compounds containing benzimidazole have been shown to inhibit human topoisomerase I, a key enzyme involved in DNA replication and repair. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . For instance, derivatives similar to our compound have exhibited potent activity against several cancer cell lines, with some compounds achieving low values, indicating strong growth inhibition .
- Neurological Effects : Benzimidazole derivatives have been identified as positive allosteric modulators of the GABA-A receptor. This modulation can enhance inhibitory neurotransmission, potentially offering therapeutic avenues for conditions like anxiety and epilepsy . The specific interactions at the α1/γ2 interface of the GABA-A receptor suggest that compounds like ours could be explored for their neuropharmacological potential.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Potential
In a study evaluating a series of benzimidazole derivatives, compounds were screened against 60 different human cancer cell lines. Notably, certain derivatives demonstrated significant binding affinity to DNA and inhibited topoisomerase I at concentrations comparable to established chemotherapeutics like camptothecin . The compound 12b was particularly effective, achieving an value of 16 μM.
Case Study 2: Neurological Modulation
A recent investigation into the effects of benzimidazole derivatives on GABA-A receptors revealed that these compounds could enhance the receptor's response to GABA. This finding suggests potential applications in treating anxiety disorders and epilepsy by modulating synaptic transmission .
Research Findings
Research has consistently shown that modifications on the benzimidazole core can significantly alter biological activity. For example:
- Dimethoxy Substituents : These groups have been associated with enhanced anticancer properties due to increased binding affinity to target proteins involved in tumor growth .
- Piperidine Linkage : The piperidine ring contributes to the overall pharmacokinetic profile, influencing solubility and bioavailability .
相似化合物的比较
Table 1: Key Structural and Functional Comparisons
Benzimidazole-Piperidine Derivatives
- VU0155056 (VU01) and Halopemide (HLP) : Both feature a benzoimidazolone core linked to piperidine but differ in substituents. VU01’s naphthamide group enhances PLD inhibition potency (IC₅₀ = 3.8 nM vs. HLP’s IC₅₀ = 20 nM), suggesting the target compound’s acetamide-oxalate may similarly modulate enzyme affinity .
- Butonitazene: Shares a nitro-benzimidazole-piperidine scaffold but lacks the acetamide bridge. Its µ-opioid activity highlights structural versatility; the target compound’s dimethoxyphenethyl group may redirect selectivity toward non-opioid targets .
Acetamide-Linked Benzimidazoles
- Compound 6p : Exhibits 68.23% quorum sensing inhibition at 250 µM via a triazole-nitroacetamide-benzimidazole structure. The target compound’s dimethoxyphenethyl group could improve membrane penetration compared to 6p’s nitro-phenyl .
- N-(1,3-dioxoisoindolin-2-yl)-2-(2-(methylthio)-1H-benzo[d]imidazol-1-yl)acetamide (8a) : Demonstrates anti-inflammatory activity via cyclooxygenase inhibition. The target compound’s piperidine and oxalate may enhance metabolic stability over 8a’s methylthio group .
Research Findings and Implications
- Enzyme Inhibition Potential: Structural alignment with VU0155056 suggests the target compound may inhibit PLD or related enzymes, though empirical validation is needed .
- Biological Activity: The dimethoxyphenethyl group could confer antioxidant properties, as seen in related phenolic acetamides .
- Safety Profile : Unlike Butonitazene (opioid agonist), the absence of nitro or alkyl chains in the target compound may reduce CNS toxicity risks .
常见问题
Basic: How can researchers confirm the structural identity and purity of this compound during synthesis?
Methodological Answer:
Structural confirmation requires a combination of Nuclear Magnetic Resonance (NMR) (1H and 13C for bond connectivity), Mass Spectrometry (MS) (to verify molecular weight), and Infrared (IR) Spectroscopy (to identify functional groups like amide C=O stretches). Purity is assessed via High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) . For example, in related benzimidazole-piperidine hybrids, NMR data (e.g., δ 7.2–8.1 ppm for aromatic protons) and MS peaks matching the molecular ion ([M+H]+) are critical .
Basic: What are optimal reaction conditions for synthesizing the acetamide-oxalate core?
Methodological Answer:
Multi-step synthesis typically involves:
- Amide coupling : Use carbodiimide reagents (e.g., EDC/HCl) in anhydrous dimethylformamide (DMF) at 0–25°C.
- Piperidine-benzimidazole linkage : Alkylation reactions with NaH as a base in THF under nitrogen .
- Oxalate salt formation : React the free base with oxalic acid in ethanol/water at 50–60°C.
Yields are optimized by controlling reaction time (12–24 hrs) and monitoring intermediates via TLC .
Advanced: How can computational methods predict biological targets for this compound?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., histamine H1/H4, enzymes like kinases). For example, docking studies on similar piperidine-benzimidazole hybrids revealed interactions with hydrophobic pockets and hydrogen bonding to catalytic residues .
- Pharmacophore modeling : Identify key structural features (e.g., benzimidazole’s planar ring, piperidine’s flexibility) that align with known active sites .
Advanced: How should researchers design analogs for structure-activity relationship (SAR) studies?
Methodological Answer:
- Functional group variation : Modify substituents on the benzimidazole (e.g., electron-withdrawing groups at C2) or the dimethoxyphenethyl moiety (e.g., replacing methoxy with halogens).
- Bioisosteric replacement : Substitute the piperidine ring with morpholine or pyrrolidine to alter pharmacokinetics.
- Data-driven prioritization : Test analogs in enzyme inhibition assays (e.g., IC50 values) and compare with computational predictions .
Advanced: How can contradictory biological activity data across similar compounds be resolved?
Methodological Answer:
- Assay standardization : Ensure consistent cell lines (e.g., HEK293 for receptor assays) and control compounds.
- Metabolic stability testing : Use liver microsomes to rule out differences in compound degradation.
- Structural reanalysis : Re-examine NMR/MS data to confirm purity and rule out regioisomeric byproducts. For instance, discrepancies in IC50 values for trifluoromethyl-substituted analogs were traced to variations in metabolic stability .
Advanced: What strategies assess the compound’s stability under physiological conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/basic conditions (pH 1–13). Monitor degradation via HPLC and identify byproducts with LC-MS.
- Solution stability : Incubate in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) for 24–48 hrs. For oxalate salts, pH-dependent solubility changes may influence stability .
Advanced: How can researchers optimize solubility and bioavailability?
Methodological Answer:
- Salt selection : Compare oxalate with other counterions (e.g., hydrochloride, mesylate) via solubility screens.
- Prodrug design : Introduce hydrolyzable groups (e.g., ester-linked PEG chains) to the acetamide or phenethyl moiety.
- Nanoparticle formulation : Use lipid-based carriers to enhance absorption in in vivo models .
Advanced: What analytical techniques resolve synthetic challenges like regioselectivity?
Methodological Answer:
- 2D NMR (COSY, NOESY) : Confirm regioselectivity in benzimidazole alkylation (e.g., distinguishing N1 vs. N3 substitution).
- X-ray crystallography : Resolve ambiguous stereochemistry in the piperidine ring. For example, crystallographic data on a related oxadiazole-thiadiazole hybrid confirmed the spatial orientation of substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
